2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol
CAS No.:
Cat. No.: VC14541705
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O |
|---|---|
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol |
| Standard InChI | InChI=1S/C15H13ClN2O/c16-11-6-2-1-5-10(11)14(19)9-15-17-12-7-3-4-8-13(12)18-15/h1-8,14,19H,9H2,(H,17,18) |
| Standard InChI Key | MQMVHGUQDXETRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC2=NC3=CC=CC=C3N2)O)Cl |
Introduction
Structural and Physicochemical Properties
2-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol (molecular formula: C₁₆H₁₅ClN₂O; molecular weight: 286.76 g/mol) is a white to off-white crystalline solid. Its solubility profile includes polar solvents such as methanol, ethanol, and water, which facilitates its use in biological assays. The benzimidazole moiety contributes to aromatic stability, while the 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
The compound’s structure was confirmed via spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, which identify key functional groups such as the hydroxyl (-OH) at 3350 cm⁻¹ and aromatic C-Cl stretching at 750 cm⁻¹ . Mass spectral analysis further corroborates its molecular weight .
Synthetic Methodologies
Condensation Reactions
A common synthesis route involves the reaction of o-phenylenediamine with 2-chlorophenylacetaldehyde in the presence of ceric ammonium nitrate. This one-pot condensation yields the benzimidazole core, followed by ethanol bridge formation via nucleophilic substitution . Alternative methods utilize 1-(1H-benzimidazol-2-yl)-2-bromoethanone intermediates, which react with 2-chlorophenol derivatives under reflux conditions in ethanol .
Example Synthesis Protocol:
-
Combine o-phenylenediamine (1 equiv) and 2-chlorophenylacetaldehyde (1.2 equiv) in ethanol.
-
Add ceric ammonium nitrate (0.1 equiv) as a catalyst.
-
Reflux at 80°C for 6 hours.
Post-Modification Strategies
Functionalization of the ethanol bridge has been achieved through alkylation or acylation reactions. For instance, treatment with acetic anhydride yields the acetylated derivative, enhancing metabolic stability .
Biological Activities
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 12.5 | |
| Bacillus subtilis | 25.0 | |
| Mycobacterium tuberculosis | 6.25 |
Notably, its antitubercular activity surpasses first-line drugs like isoniazid (MIC: 12.5 µg/mL) .
Antifungal Properties
Against Candida albicans, the compound showed an MIC of 50 µg/mL, attributed to ergosterol biosynthesis inhibition.
Mechanism of Action
The compound’s bioactivity stems from dual mechanisms:
-
DNA Interaction: The planar benzimidazole ring intercalates into DNA, disrupting replication .
-
Enzyme Inhibition: The chlorophenyl group competitively binds to fungal CYP51, blocking ergosterol synthesis.
Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key target for antitubercular drugs .
Comparative Analysis with Structural Analogs
The 2-chlorophenyl substitution confers distinct advantages over related benzimidazoles:
| Compound | Structural Feature | IC₅₀ (MCF7) | MIC E. coli (µg/mL) |
|---|---|---|---|
| 2-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol | 2-Cl-C₆H₄ group | 18.7 µM | 12.5 |
| 1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol | 4-Cl-C₆H₄CH₂ group | 24.3 µM | 25.0 |
| 5-Amidino-benzimidazoles | Amidino group | 15.9 µM | 50.0 |
The ortho-chloro configuration enhances steric interactions with biological targets, improving potency compared to para-substituted analogs .
Applications in Drug Development
Lead Optimization
Structure-activity relationship (SAR) studies highlight the ethanol bridge as a modifiable site for prodrug design. Conversion to phosphate esters improves aqueous solubility (logP reduced from 2.8 to 1.5) without compromising activity .
Combination Therapies
Synergistic effects with fluconazole (fractional inhibitory concentration index: 0.3) suggest potential in resistant fungal infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume